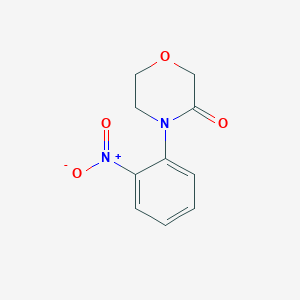

4-(2-Nitrophenyl)morpholin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVFGUUCIPAZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845729-41-1 | |

| Record name | 4-(2-Nitrophenyl)-3-morpholinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ES7S49FZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance of Morpholin 3 One Derivatives in Chemical Synthesis and Precursor Chemistry

The morpholine (B109124) ring is a six-membered heterocycle containing both an amine and an ether functional group. wikipedia.orgjst.go.jp This structure is a versatile and readily accessible building block in organic synthesis. nih.gov Morpholin-3-one (B89469), a derivative of morpholine, is an important intermediate in the production of various pharmaceuticals and new polymer materials. guidechem.com Its unique six-membered heterocyclic ring, with alternating nitrogen and oxygen atoms, imparts special chemical properties and reactivity. guidechem.com

Morpholin-3-one derivatives are widely utilized in medicinal chemistry due to their advantageous physicochemical, biological, and metabolic properties. nih.gov They are integral components in the development of drugs targeting a wide range of diseases. For instance, morpholine-containing compounds have shown potential as anticancer agents, with some derivatives acting as potent EGFR tyrosine kinase inhibitors. jst.go.jpnih.gov The morpholine moiety can enhance the potency and provide desirable drug-like properties to bioactive molecules. nih.gov

In the realm of precursor chemistry, morpholin-3-ones serve as crucial starting materials for synthesizing more complex molecules. guidechem.comacs.org They can undergo various reactions, such as alkylation, to create novel compounds with potential therapeutic applications. acs.orgnih.gov For example, 4-(4-aminophenyl)morpholin-3-one (B139978) is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. google.comgoogle.comacs.org

Interactive Data Table: Properties of Morpholin-3-one

| Property | Value |

| Molecular Formula | C4H7NO2 |

| Molecular Weight | 101.10 g/mol |

| Appearance | Colorless liquid |

| Odor | Slight amine smell |

This data is compiled from available chemical resources. guidechem.com

Historical Perspective of Ortho Nitrophenyl Substituted Heterocycles in Organic Chemistry

The introduction of a nitro group onto an aromatic ring, particularly in the ortho position to another substituent, has long been a strategic tool in organic synthesis. The nitro group is strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming groups to the meta position. quora.comlibretexts.org This deactivating effect is a result of the nitro group drawing electron density out of the aromatic ring. quora.com

Historically, the synthesis of ortho-nitrophenyl compounds has been a subject of interest due to their utility as precursors for a variety of other functional groups. The nitro group can be readily reduced to an amino group, which then allows for a vast array of subsequent chemical transformations. This versatility has made ortho-nitrophenyl substituted heterocycles valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govresearchgate.net

The synthesis of these compounds can, however, present challenges. Traditional nitration methods can sometimes lead to a mixture of ortho, meta, and para isomers, requiring separation. chempedia.info Over the years, chemists have developed more selective methods for the synthesis of ortho-nitrophenol compounds to overcome these challenges. google.com

Rationale for Dedicated Research on 4 2 Nitrophenyl Morpholin 3 One

Established Synthetic Routes to the 4-(Nitrophenyl)morpholin-3-one Scaffold

Nitration of Morpholine (B109124) Derivatives

A common and direct approach involves the nitration of a pre-formed 4-phenylmorpholin-3-one (B154935) ring system. google.comgoogle.com This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the phenyl ring. google.com While effective, this method can lead to a mixture of ortho, meta, and para isomers, necessitating purification to isolate the desired 2-nitro product. The regioselectivity of the nitration is influenced by the directing effects of the morpholin-3-one substituent.

Nucleophilic Substitution Reactions

An alternative strategy involves the coupling of a morpholin-3-one moiety with a nitro-substituted aromatic ring, typically through a nucleophilic aromatic substitution (SNAAr) reaction. google.comresearchgate.net This approach offers the advantage of pre-installing the nitro group at the desired position on the phenyl ring, thus avoiding the issue of isomeric mixtures that can arise from direct nitration.

One documented example involves the reaction of 4-fluoronitrobenzene with morpholin-3-one in the presence of a strong base like sodium hydride. google.com However, this particular method has been reported to suffer from low yields. google.com Another variation involves the reaction of 4-nitro-aniline with 2-(2-chloroethoxy)acetyl chloride, followed by an intramolecular cyclization to form the morpholin-3-one ring. google.com This multi-step process provides greater control over the final structure.

Oxidative Cyclization Approaches

Oxidative cyclization methods represent a more convergent approach, where a precursor molecule undergoes both oxidation and ring closure in a single or sequential step to form the this compound scaffold. These methods often start with more readily available starting materials.

One such method involves the oxidation of 4-(4-nitrophenyl)morpholine (B78992) to the corresponding morpholin-3-one. google.com Various oxidizing agents have been employed for this transformation, including potassium permanganate (B83412) and a combination of sodium chlorite (B76162) and sodium hypochlorite (B82951) under TEMPO catalysis. google.comresearchgate.net A significant advantage of this approach is the potential for high yields and selectivity. For example, a process using sodium chlorite as the sole oxidant in an acidic medium has been reported to produce 4-(4-nitrophenyl)morpholin-3-one (B139987) in 97.7% yield with high purity. chemicalbook.com

Exploration of Novel Synthetic Pathways for Regioselective Ortho-Substitution

Achieving regioselective ortho-substitution on the phenyl ring is a critical challenge in the synthesis of this compound. The electronic and steric properties of the substituents on the benzene (B151609) ring play a crucial role in directing incoming electrophiles. masterorganicchemistry.com The morpholin-3-one group is generally considered an ortho, para-director in electrophilic aromatic substitution reactions. masterorganicchemistry.com However, achieving exclusive or high selectivity for the ortho position often requires carefully designed synthetic strategies.

Novel approaches are continually being explored to enhance ortho-selectivity. These can include the use of directing groups that temporarily block the para position, or the utilization of specific catalysts that favor ortho-functionalization. While the existing literature primarily focuses on the synthesis of the 4-nitro isomer, the principles of electrophilic aromatic substitution suggest that modifying reaction conditions or employing alternative synthetic routes could potentially favor the formation of the 2-nitro isomer. Further research into directed ortho-metalation (DoM) strategies, which have proven effective for the regioselective functionalization of other aromatic systems, could also provide a promising avenue for the targeted synthesis of this compound. researchgate.net

Mechanistic Elucidation of Key Bond-Forming and Ring-Closure Reactions

The key bond-forming and ring-closure reactions in the synthesis of this compound involve well-established organic chemistry principles.

In the nitration of 4-phenylmorpholin-3-one , the mechanism proceeds via a classic electrophilic aromatic substitution pathway. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile. It attacks the electron-rich phenyl ring, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. The morpholin-3-one substituent, being an ortho, para-director, stabilizes the carbocation when the attack occurs at the ortho or para positions through resonance delocalization of the nitrogen lone pair. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the nitrated product.

The nucleophilic aromatic substitution (SNAAr) mechanism is central to routes that involve coupling a morpholine derivative with a nitro-activated aryl halide. The reaction proceeds through a two-step addition-elimination sequence. The nucleophile (e.g., the nitrogen of morpholin-3-one) attacks the carbon atom bearing the leaving group (e.g., fluoride (B91410) or chloride), forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromatic ring is reformed.

Oxidative cyclization mechanisms can vary depending on the specific reagents used. For instance, in the oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite in an acidic medium, the reaction likely proceeds through the formation of an N-chloroammonium intermediate, followed by an intramolecular E2-like elimination to form an iminium ion. This iminium ion is then hydrolyzed to the corresponding lactam, 4-(4-nitrophenyl)morpholin-3-one. chemicalbook.com

The intramolecular cyclization of N-(2-chloroethyl)-N-(2-nitrophenyl)acetamide to form the morpholin-3-one ring is another key mechanistic step. This reaction is an intramolecular Williamson ether synthesis, where the amide nitrogen attacks the carbon bearing the chlorine atom in a nucleophilic substitution reaction, leading to the formation of the six-membered morpholinone ring.

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in improving the efficiency, selectivity, and environmental footprint of the synthesis of this compound and its derivatives.

In oxidative cyclization reactions , transition-metal catalysts are sometimes employed. For example, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite to selectively oxidize the benzylic position of 4-(4-nitrophenyl)morpholine. researchgate.net

Recent research has also explored the use of nanoparticle catalysts for similar transformations. For example, copper, silver, and gold nanoparticles supported on materials like polydopamine-magnetite have been investigated for the reduction of nitrophenols, a reaction analogous to the reduction of the nitro group in 4-(nitrophenyl)morpholin-3-one. nih.gov These nanocatalysts can offer advantages such as high activity, selectivity, and recyclability.

Furthermore, acid catalysis is employed in some synthetic routes. For instance, the selective oxidation of 4-(4-nitrophenyl)morpholine with sodium chlorite is performed in the presence of an acid or an acid salt to control the pH of the reaction system. google.comchemicalbook.com This acidic environment is crucial for the activation of the oxidant and for facilitating the desired transformation.

Continuous Flow Synthesis and Process Intensification Strategies

The transition from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in the synthesis of pharmaceutical intermediates, offering enhanced safety, improved product quality, and greater efficiency. vapourtec.com While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles of flow chemistry and process intensification are highly applicable to its synthesis, particularly concerning the nitration of a phenylmorpholinone precursor. amt.ukewadirect.com

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time. This is especially crucial for potentially hazardous reactions like nitration, which are often highly exothermic. amt.uk The small reaction volumes within a continuous flow setup minimize the risks associated with thermal runaways, making the process inherently safer than large-scale batch operations. vapourtec.com

The synthesis of this compound would likely involve the nitration of a 4-phenylmorpholin-3-one precursor. In a continuous flow setup, the aromatic substrate and the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be continuously pumped into a reactor where they mix and react. amt.uk The precise control over stoichiometry and the efficient heat and mass transfer in a flow reactor can lead to higher yields and selectivities, reducing the formation of unwanted byproducts. vapourtec.comresearchgate.net

Process intensification strategies for the synthesis of this compound could involve several key aspects. The use of microreactors or other advanced reactor designs can maximize the surface-area-to-volume ratio, further enhancing heat and mass transfer. amt.uk Additionally, the integration of in-line purification and analysis techniques, such as process analytical technology (PAT), would allow for real-time monitoring and control of the reaction, ensuring consistent product quality. nih.gov The ability to "telescope" multiple reaction steps into a single, continuous stream without isolating intermediates can significantly reduce processing time and cost. amt.uk

Detailed Research Findings

While direct experimental data for the continuous flow synthesis of this compound is limited, research on related processes provides valuable insights. For instance, the continuous flow nitration of various aromatic compounds has been successfully demonstrated, achieving high yields and selectivities with significantly improved safety profiles compared to batch methods. vapourtec.comresearchgate.net These studies often highlight the ability to perform reactions under more aggressive conditions (higher temperatures and pressures) in a controlled manner, leading to faster reaction rates.

The table below illustrates typical parameters that would be considered and optimized in the development of a continuous flow process for the nitration of a phenylmorpholinone precursor to produce a nitrophenyl)morpholin-3-one derivative.

| Parameter | Typical Range | Significance |

| Flow Rate | 0.1 - 10 mL/min | Determines residence time and throughput. |

| Temperature | 20 - 150 °C | Affects reaction rate and selectivity. Higher temperatures can be safely achieved in flow. ewadirect.com |

| Pressure | 1 - 10 bar | Can be used to suppress solvent boiling and enhance reaction rates. |

| Reactant Concentration | 0.1 - 2 M | Influences reaction kinetics and product purity. |

| Stoichiometry | 1:1 to 1:5 (Aryl:Nitrating Agent) | Precise control minimizes byproduct formation. vapourtec.com |

This table presents hypothetical data based on general principles of continuous flow nitration and is for illustrative purposes.

Furthermore, the synthesis of related compounds, such as 4-(4-nitrophenyl)morpholin-3-one, has been achieved through batch processes involving the oxidation of 4-(4-nitrophenyl)morpholine. acs.org The principles of continuous flow could also be applied to this oxidation step, potentially offering better control and efficiency. A Chinese patent describes a synthesis method for 4-(4-aminophenyl)-3-morpholinone that involves the oxidation of 4-(4-nitrophenyl)morpholine to 4-(4-nitrophenyl)-3-morpholinone. google.com While a batch process, the controlled addition of reagents is a key feature that could be further enhanced in a continuous flow system.

Selective Reduction of the Nitro Group and Subsequent Derivatization

The selective reduction of the nitro group on the phenyl ring is a pivotal transformation, converting the title compound into 4-(2-aminophenyl)morpholin-3-one, a valuable intermediate for further synthesis. sigmaaldrich.com This conversion is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for reducing aromatic nitro groups without affecting other reducible functionalities in the molecule. commonorganicchemistry.com Alternative methods that offer high selectivity include the use of iron (Fe) powder in acidic media or tin(II) chloride (SnCl₂). commonorganicchemistry.com Another effective system involves using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride (FeCl₃) with activated carbon. acs.org These methods are generally preferred because they are mild and compatible with the lactam and ether linkages in the morpholin-3-one ring. commonorganicchemistry.com For instance, the reduction of the related compound 4-(4-nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)morpholin-3-one (B139978) has been successfully carried out using hydrogen gas with a palladium on carbon catalyst in solvents like ethanol (B145695) or aqueous acetic acid. acs.orggoogle.com

The resulting product, 4-(2-aminophenyl)morpholin-3-one, possesses a nucleophilic amino group that is readily available for a variety of derivatization reactions. sigmaaldrich.com This primary aromatic amine can undergo acylation, alkylation, and other transformations to create a diverse library of compounds. For example, it can be reacted with various acyl chlorides or other activated carboxylic acid derivatives to form amides. google.com This derivatization is crucial in the synthesis of more complex molecules, including pharmaceutical intermediates. google.com

Table 1: Conditions for Selective Nitro Group Reduction

| Reagent/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol or Aqueous Acetic Acid | 1-5 bar H₂, 20-80°C | 4-(4-Aminophenyl)morpholin-3-one | google.com |

| Fe/Acid (e.g., AcOH) | - | Mild conditions | Corresponding amine | commonorganicchemistry.com |

| SnCl₂ | - | Mild conditions | Corresponding amine | commonorganicchemistry.com |

| Hydrazine hydrate/FeCl₃/Activated Carbon | Ethanol | Reflux | 4-(4-Aminophenyl)morpholin-3-one | acs.org |

Oxidative Transformations of the Morpholin-3-one Ring

The morpholin-3-one ring can undergo oxidative transformations, although this is less common than the reduction of the nitro group. Oxidation can target the carbon atom adjacent to the ether oxygen (C-5) or other positions on the heterocyclic ring. One reported method for the oxidation of a related compound, 4-(4-nitrophenyl)morpholine, to 4-(4-nitrophenyl)morpholin-3-one utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of acetic acid. acs.org

Table 2: Potential Oxidative Transformations of the Morpholinone Ring

| Oxidant/Condition | Substrate Type | Resulting Product | Reference |

|---|---|---|---|

| Sodium Chlorite/Acetic Acid | 4-Aryl-morpholine | 4-Aryl-morpholin-3-one | acs.org |

| Ozonolysis followed by oxidation | 5-Hydroxy-morpholinone | Morpholine-3,5-dione | researchgate.net |

| Acid-catalyzed elimination | 5-Hydroxy-morpholinone | 5,6-Didehydro-morpholin-3-one | researchgate.net |

Nucleophilic Acyl Substitution Reactions at the Lactam Carbonyl

The lactam carbonyl group in the morpholin-3-one ring is an electrophilic center susceptible to nucleophilic attack. futurelearn.comlibretexts.org This reactivity is characteristic of carboxylic acid derivatives and follows a nucleophilic acyl substitution pathway, which typically involves the formation of a tetrahedral intermediate followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org

The reactivity of the lactam is influenced by ring strain and the electronic properties of the nitrogen substituent. nih.gov In one study, unsubstituted morpholin-3-one was shown to react with triethyl phosphite (B83602) in the presence of phosphoryl chloride to yield a bisphosphonate derivative at the C-2 position, adjacent to the carbonyl group. nih.govacs.org This suggests that the carbonyl group activates the adjacent methylene (B1212753) position for reaction.

Direct attack on the carbonyl carbon can lead to ring-opening. For instance, hydrolysis with strong acids or bases can cleave the amide bond, yielding the corresponding amino acid derivative. Alcoholysis can also occur, leading to an equilibrium mixture of the starting lactam and the ring-opened hydroxy ester. acs.org

Table 3: Nucleophilic Reactions at the Lactam Carbonyl

| Nucleophile/Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| Triethyl phosphite/POCl₃ | Phosphonylation at C-2 | Tetraethyl (morpholine-3,3-diyl)bisphosphonate | nih.govacs.org |

| H₂O (Hydrolysis) | Nucleophilic Acyl Substitution (Ring-Opening) | Ring-opened amino acid | acs.org |

| Alcohol (Alcoholysis) | Nucleophilic Acyl Substitution (Ring-Opening) | Ring-opened hydroxy ester | acs.org |

Electrophilic Aromatic Substitution on the Nitrophenyl Moiety

Electrophilic aromatic substitution (EAS) on the nitrophenyl ring of this compound is expected to be challenging. The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. masterorganicchemistry.comyoutube.com The morpholin-3-one substituent, connected via the nitrogen atom, is expected to be an ortho-, para-director. However, the nitrogen's lone pair is delocalized into the lactam carbonyl, which reduces its ability to donate electron density to the aromatic ring, making it a deactivating group as well.

The combined effect of these two deactivating groups makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles. youtube.com Any potential substitution would be directed by the interplay of these two groups. The nitro group strongly directs incoming electrophiles to the meta positions (C4 and C6 relative to the nitro group), while the morpholinone group directs to the ortho and para positions (C3 and C5 relative to the morpholinone substituent). Given the powerful deactivating effect of the nitro group, forcing conditions would be required for any EAS reaction to proceed, and the reaction would likely be slow and low-yielding. youtube.com

Ring-Opening and Rearrangement Pathways of the Heterocyclic System

The morpholin-3-one heterocyclic system can undergo ring-opening reactions under various conditions. As mentioned in section 3.3, nucleophilic attack at the lactam carbonyl by water or alcohols can lead to the cleavage of the amide bond, resulting in a ring-opened product. acs.org

Rearrangements of the morpholine ring system are also possible. For instance, neighboring group participation can lead to ring expansion. A study on 4-benzyl-3-chloromethylmorpholine showed that reaction with phenoxide anions resulted in not only direct substitution but also a significant amount of a ring-expanded 1,4-oxazepane (B1358080) derivative. rsc.org This process occurs through the formation of an intermediate aziridinium (B1262131) cation, which is then attacked by the nucleophile at one of two electrophilic carbons, leading to either the expected substitution product or the rearranged, ring-expanded product. rsc.org While this specific example starts with a different substrate, it highlights a potential rearrangement pathway for substituted morpholines. Additionally, the Boulton-Katritzky rearrangement is a known transformation for certain heterocyclic systems that can lead to novel ring structures, demonstrating the potential for complex rearrangements in related scaffolds. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 2 Nitrophenyl Morpholin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. In the case of 4-(2-Nitrophenyl)morpholin-3-one, ¹H and ¹³C NMR studies are crucial for confirming the connectivity of the atoms and providing insights into the molecule's conformation in solution.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the morpholin-3-one (B89469) ring and the 2-nitrophenyl group. The chemical shifts and coupling constants of the morpholine (B109124) ring protons can reveal its preferred conformation, such as a chair or boat form. The protons on the phenyl ring will exhibit a splitting pattern characteristic of a 1,2-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the morpholin-3-one ring would appear at a characteristic downfield chemical shift. The carbons of the phenyl ring and the morpholine ring would also have distinct signals.

Tautomerism is not expected to be a significant feature for this compound as it lacks the necessary acidic protons and functional groups to readily undergo tautomeric transformations. The primary focus of NMR studies on this compound is therefore on conformational analysis.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.8 - 8.2 | m |

| 4.2 - 4.5 | t |

| 3.8 - 4.1 | t |

| 3.5 - 3.8 | m |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| 165 - 170 | C=O |

| 145 - 150 | C-NO₂ |

| 120 - 140 | Aromatic C |

| 65 - 70 | O-CH₂ |

| 45 - 50 | N-CH₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are instrumental in identifying the functional groups present in this compound and understanding the intramolecular interactions.

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the morpholin-3-one ring, typically appearing in the region of 1650-1700 cm⁻¹. The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-N stretching vibrations of the aromatic amine and the C-O-C stretching of the morpholine ether linkage will also be observable.

Raman spectroscopy, which relies on inelastic scattering of light, will provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibration of the nitro group is also typically Raman active. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes can be obtained, aiding in the structural elucidation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C=O Stretch | 1650 - 1700 | IR (strong) |

| Asymmetric NO₂ Stretch | 1520 - 1560 | IR (strong) |

| Symmetric NO₂ Stretch | 1345 - 1385 | IR (strong), Raman (strong) |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| C-O-C Stretch | 1050 - 1150 | IR |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For a related compound, 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one, X-ray diffraction analysis revealed that the morpholinone ring adopts a twist-chair conformation. nih.gov It is highly probable that the morpholinone ring in this compound also adopts a similar non-planar conformation to minimize steric strain.

The analysis would also determine the dihedral angle between the plane of the phenyl ring and the nitro group. In the case of the fluorinated analogue, this angle was found to be 11.29 (3)°. nih.gov This orientation is a result of the balance between electronic effects and steric hindrance.

Furthermore, X-ray crystallography elucidates the crystal packing, revealing the intermolecular interactions that stabilize the crystal lattice. For the related fluoro-nitro compound, molecules are linked by intermolecular C—H···O hydrogen bonds, forming chains. nih.gov Similar interactions, along with potential π-π stacking of the aromatic rings, would be expected to govern the crystal packing of this compound.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise location of each atom in the molecule |

| Bond Lengths and Angles | Geometric parameters of the molecular structure |

| Torsional Angles | Conformation of the molecule |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, π-π stacking |

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₀N₂O₄), the molecular ion peak [M]⁺ would be observed at m/z 222.20. nih.gov

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a characteristic manner. The fragmentation pathways can be elucidated by analyzing the masses of the resulting fragment ions. Common fragmentation patterns for this molecule would likely involve the loss of the nitro group (NO₂), the carbonyl group (CO), and cleavage of the morpholine ring.

| Fragment Ion (m/z) | Proposed Neutral Loss/Structure |

| 176 | [M - NO₂]⁺ |

| 194 | [M - CO]⁺ |

| 121 | [C₆H₄NO₂]⁺ (nitrophenyl cation) |

| 101 | [C₄H₅NO₂]⁺ (morpholin-3-one fragment) |

Computational Chemistry and Molecular Modeling of 4 2 Nitrophenyl Morpholin 3 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. While comprehensive DFT studies specifically on 4-(2-nitrophenyl)morpholin-3-one are not extensively available in peer-reviewed literature, we can infer some properties based on its structural components and data from public chemical databases. These databases often provide basic computed properties derived from DFT or other computational methods.

Conformational Preferences and Energy Barriers

Detailed studies on the conformational preferences and energy barriers of this compound are not readily found in the surveyed literature. However, research on the closely related compound, 4-(3-fluoro-4-nitrophenyl)morpholin-3-one, reveals that the morpholinone ring adopts a twist-chair conformation. nih.gov In this derivative, the dihedral angle between the benzene (B151609) ring and the nitro group plane is 11.29 (3)°. nih.gov This suggests that the morpholinone ring in this compound is also likely to be non-planar, and the orientation of the nitrophenyl group relative to the morpholinone ring will be a key factor in determining its stable conformations. The energy barriers for rotation around the C-N bond connecting the phenyl and morpholinone rings would be a critical parameter, but specific values for this compound are not documented.

Frontier Molecular Orbital Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org An analysis of these orbitals for this compound would provide insights into its electrophilic and nucleophilic sites. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org

While specific FMO diagrams and reactivity indices for this compound are not published, general principles of FMO theory can be applied. The nitro group is a strong electron-withdrawing group, which would lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The morpholinone ring contains lone pairs on the oxygen and nitrogen atoms, which would contribute to the HOMO.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₄ | PubChem nih.gov |

| Molecular Weight | 222.20 g/mol | PubChem nih.gov |

| XLogP3-AA | 0.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Topological Polar Surface Area | 75.4 Ų | PubChem nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of molecules, including conformational changes and interactions with the solvent. nih.gov There are no specific MD simulation studies published for this compound. Such a study would be valuable to understand how the molecule behaves in a biological environment, for instance, by simulating it in a water box to observe its solvation and dynamic conformational landscape.

Molecular Docking Studies of this compound Derivatives with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While there are no specific molecular docking studies focused on this compound in the available literature, studies on other morpholine (B109124) derivatives have been conducted. For example, morpholine-benzimidazole-oxadiazole derivatives have been investigated as potential inhibitors of VEGFR-2 through molecular docking and molecular dynamics simulations. acs.org Docking studies of this compound and its derivatives against various biological targets could reveal potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. There are no published QSAR or QSPR studies that specifically include this compound as part of their dataset. The development of such models would require a dataset of structurally related compounds with measured biological activities or properties. Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to other heterocyclic compounds like tricyclic oxazolidinones to understand their antibacterial activity. nih.gov

In Silico Prediction of Reaction Mechanisms and Transition State Geometries

The prediction of reaction mechanisms and the characterization of transition state geometries using computational methods can provide deep insights into the chemical reactivity of a molecule. There is no information available in the searched literature regarding in silico studies on the reaction mechanisms or transition state geometries involving this compound. Such studies could, for example, investigate the mechanism of its synthesis or its potential metabolic pathways. DFT calculations are a common tool for locating transition states and calculating activation energies for chemical reactions. nih.gov

Preclinical and in Vitro Biological Research on 4 2 Nitrophenyl Morpholin 3 One Derivatives

Investigation of Molecular Targets and Ligand-Binding Interactions

Research into the derivatives of 4-(2-Nitrophenyl)morpholin-3-one has revealed their potential to interact with a variety of biological targets. The specific molecular interactions are largely dictated by the substitutions on both the morpholinone and the nitrophenyl rings.

One area of investigation has been their role as precursors in the synthesis of compounds targeting enzymes involved in coagulation. For instance, the related compound, 4-(4-aminophenyl)morpholin-3-one (B139978), is a key intermediate in the synthesis of rivaroxaban, a direct inhibitor of Factor Xa. nih.gov This suggests that the morpholinone moiety can be a crucial component for binding to the active sites of certain proteases.

Furthermore, derivatives incorporating the morpholine-benzimidazole-oxadiazole scaffold have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. acs.org Molecular docking studies of these complex derivatives have indicated that the morpholine (B109124) group can contribute to the binding affinity within the VEGFR-2 active site. acs.org

The morpholin-3-one (B89469) scaffold has also been utilized in the development of multimodal imaging probes. nih.gov These probes are designed to chelate metals for techniques like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI), while also being conjugated to ligands that target specific biological molecules. nih.gov The ligand-binding interactions in these cases are determined by the attached targeting moiety.

In Vitro Enzymatic Inhibition and Receptor Modulation Studies

In vitro studies have been crucial in elucidating the biological activity of this compound derivatives. A significant focus has been on their potential as enzyme inhibitors.

As mentioned, derivatives of the closely related 4-(4-aminophenyl)morpholin-3-one are precursors to potent inhibitors of Factor Xa. nih.gov While direct enzymatic inhibition data for this compound itself is not extensively available in the public domain, the research on its analogs strongly suggests the potential of this scaffold in designing enzyme inhibitors.

In the context of cancer research, morpholine-benzimidazole-oxadiazole derivatives have been synthesized and evaluated for their inhibitory activity against VEGFR-2. acs.org These studies have demonstrated that specific derivatives can exhibit significant inhibition of this receptor tyrosine kinase, which is crucial for tumor angiogenesis. acs.org

Additionally, research on other morpholine-containing compounds has shown modulation of various receptors. For example, certain 3-benzazepine derivatives have been identified as selective modulators of the GluN2B subunit of the NMDA receptor. nih.gov While not direct derivatives of this compound, these findings highlight the potential of the morpholine scaffold to interact with and modulate the activity of neuronal receptors.

Structure-Activity Relationship (SAR) Elucidation for Biological Potency and Selectivity

The systematic modification of the this compound scaffold has allowed for the elucidation of structure-activity relationships (SAR), providing insights into the structural requirements for biological activity.

In the development of VEGFR-2 inhibitors based on a morpholine-benzimidazole-oxadiazole framework, SAR studies revealed that the nature and position of substituents on the terminal phenyl ring significantly influence the anticancer activity. acs.org For example, the presence of a methoxy (B1213986) group at the para position of the terminal phenyl ring in some derivatives led to potent inhibitory activity against colon cancer cell lines. acs.org

| Compound Series | Key Structural Features | Impact on Biological Activity | Reference |

|---|---|---|---|

| Morpholine-Benzimidazole-Oxadiazole Derivatives | Substitution on the terminal phenyl ring | Influences VEGFR-2 inhibitory activity and anticancer potency. A para-methoxy group showed high activity. | acs.org |

| Quinazoline (B50416) Derivatives | Length of the alkoxy linker between the quinazoline core and the morpholine | A three-carbon chain linker resulted in higher antiproliferative activity compared to a two-carbon chain. | mdpi.com |

Similarly, in the design of quinazoline-based kinase inhibitors, the incorporation of a morpholine moiety and the length of the linker connecting it to the quinazoline core were found to be critical for antiproliferative activity. mdpi.com A longer linker was associated with enhanced binding affinity to the kinase domain. mdpi.com

These examples underscore the importance of systematic structural modifications to optimize the potency and selectivity of compounds derived from the morpholin-3-one scaffold.

In Vitro Metabolic Stability and Drug-Metabolizing Enzyme Interactions in Preclinical Models

The metabolic fate of a drug candidate is a critical determinant of its clinical success. In vitro metabolic stability assays, often using liver microsomes, S9 fractions, or hepatocytes, are employed to predict the in vivo metabolic clearance of a compound. utsouthwestern.eduthermofisher.com These systems contain the primary drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. fda.govnih.goviu.edu

The stability of the morpholin-3-one ring itself is an important consideration. The attachment of polyethylene (B3416737) glycol (PEG) molecules, a process known as PEGylation, has been explored for related compounds to protect them from enzymatic degradation. chemicalbook.comchemicalbook.com

| Enzyme Family | Potential Interaction with Morpholin-3-one Derivatives | Significance | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | Aromatic hydroxylation of the nitrophenyl ring, potential for inhibition or induction of specific isoforms. | Major pathway for drug metabolism, potential for drug-drug interactions. | fda.govfda.gov |

| Nitroreductases | Reduction of the nitro group to an amino group. | Can lead to the formation of active or inactive metabolites. |

The potential for these derivatives to inhibit or induce drug-metabolizing enzymes is another critical aspect. dntb.gov.ua Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism and clearance of another. fda.gov Further studies are needed to characterize the specific CYP isoform interactions of this compound and its derivatives.

Design and Evaluation of Imaging Probes utilizing Morpholin-3-one Scaffolds

The morpholin-3-one scaffold has proven to be a valuable platform for the construction of imaging probes. nih.gov These probes are designed to visualize and quantify biological processes at the molecular level.

A key strategy involves the use of a bifunctional chelator (BFC) that incorporates the morpholin-3-one structure. nih.gov This BFC can simultaneously chelate a radiometal for PET imaging (e.g., ⁶⁸Ga) or a paramagnetic ion for MRI (e.g., Gd³⁺) and be conjugated to a targeting ligand and a fluorescent dye. nih.gov This creates a multimodal imaging probe capable of providing complementary information from different imaging modalities.

The synthesis of these probes often utilizes "click chemistry," a set of highly efficient and specific reactions, to attach the various functional components to the morpholin-3-one scaffold. nih.gov This modular approach allows for the relatively straightforward creation of a library of imaging probes with different targeting ligands for screening and optimization. nih.gov

The evaluation of these probes involves in vitro cell-based assays to confirm their binding to the intended target and in vivo imaging studies in preclinical models to assess their biodistribution and targeting efficacy. nih.gov

Analytical Methodologies for Research Applications of 4 2 Nitrophenyl Morpholin 3 One

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Impurity Profiling (e.g., HPLC, TLC)

Chromatographic techniques are indispensable tools for the qualitative and semi-quantitative analysis of 4-(2-nitrophenyl)morpholin-3-one. They are widely used for assessing the purity of the synthesized compound, monitoring the progress of a chemical reaction, and identifying and profiling any impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for these applications due to its high resolution and sensitivity. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methodologies for closely related nitrophenyl and morpholine-containing compounds provide a strong basis for method development. Reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comsielc.com In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

For instance, the analysis of related nitrophenol compounds often involves a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comnih.govnih.govchromatographyonline.com The composition of the mobile phase can be either constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the target compound from starting materials, by-products, and degradation products. nih.govresearchgate.net Detection is typically performed using an ultraviolet (UV) detector, as the nitrophenyl group provides a strong chromophore. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and simple method for real-time reaction monitoring and preliminary purity checks. youtube.comyoutube.com In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel, which is highly polar. youtube.com The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). youtube.comyoutube.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger affinity for the stationary phase and travel shorter distances. youtube.com By comparing the spot of the reaction mixture with spots of the starting materials, the progress of the reaction can be qualitatively assessed. rsc.org The appearance of new spots can indicate the formation of the desired product or impurities. youtube.com

Interactive Table 1: Representative HPLC Conditions for Analysis of Related Nitrophenyl Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | C18, Reverse Phase nih.gov | Newcrom R1, Reverse Phase sielc.com |

| Mobile Phase | Methanol-0.01 M citrate (B86180) buffer (pH 6.2) (47:53 v/v) with 0.03 M TBAB nih.gov | Acetonitrile, Water, and Phosphoric Acid sielc.com |

| Elution Mode | Isocratic nih.gov | Isocratic or Gradient sielc.com |

| Flow Rate | 1.0 mL/min nih.gov | Not Specified |

| Detection | UV-Vis at 290 nm nih.gov | UV or Mass Spectrometry (MS) sielc.com |

| Analyte Example | 4-Nitrophenol (B140041) and its metabolites nih.gov | 4-(3-methoxy-4-nitrophenyl)morpholine sielc.com |

Advanced Separation Techniques for Isomer Resolution and Enantiomeric Purity Determination

The structure of this compound does not possess a chiral center, and therefore, it does not exist as enantiomers. However, the synthesis of this compound may lead to the formation of positional isomers, such as 4-(4-nitrophenyl)morpholin-3-one (B139987), depending on the starting materials and reaction conditions. Advanced separation techniques are crucial for resolving and quantifying these isomers.

High-Performance Liquid Chromatography (HPLC), as discussed previously, is a powerful tool for separating positional isomers. By carefully optimizing the stationary phase, mobile phase composition, and temperature, baseline separation of isomers can often be achieved.

In cases where a compound does have enantiomers, specialized chiral separation techniques are necessary. nih.govwvu.edu These methods create a chiral environment that allows for the differentiation between enantiomers. diva-portal.org

Chiral HPLC: This involves the use of a chiral stationary phase (CSP). The enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds. researchgate.net

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector, such as a cyclodextrin, is added to the running buffer. nih.govnih.gov The formation of transient diastereomeric complexes between the enantiomers and the chiral selector results in different migration times, enabling their separation. wvu.edunih.gov

While this compound itself is achiral, these advanced techniques are vital for the analysis of chiral derivatives or related chiral compounds in the broader field of morpholinone chemistry. researchgate.netnih.gov

Quantitative Analytical Methods for Reaction Optimization and Yield Determination

Accurate quantification of this compound is essential for optimizing reaction parameters (like temperature, reaction time, and catalyst loading) and for the precise determination of reaction yield.

Quantitative High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose. When coupled with a UV-Vis detector, the area under the chromatographic peak is directly proportional to the concentration of the analyte. nih.gov To perform a quantitative analysis, a calibration curve is first constructed. This is done by preparing a series of standard solutions of the pure compound at known concentrations and injecting them into the HPLC system. The peak area for each standard is plotted against its concentration to generate a linear calibration graph. chromatographyonline.com

Once the calibration curve is established, a precisely measured sample from the reaction mixture can be prepared, injected into the HPLC, and its peak area measured. The concentration of this compound in the sample can then be accurately determined by interpolating its peak area on the calibration curve. nih.govchromatographyonline.com The use of an internal standard, a compound added in a constant amount to all standards and samples, can improve the precision and accuracy of the quantification by correcting for variations in injection volume and sample preparation. chromatographyonline.com

The data obtained from quantitative HPLC analysis allows researchers to systematically vary reaction conditions and monitor the impact on the yield of the desired product, thereby identifying the optimal conditions for the synthesis.

Interactive Table 2: Key Parameters for Quantitative HPLC Method Development

| Parameter | Description | Importance | Example from Related Analysis |

| Linearity | The concentration range over which the detector response is proportional to the analyte concentration. | Defines the working range of the method. | Linear response for 4-nitrophenol was observed in the range of 2.5–100 μM. nih.gov |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Determines the sensitivity of the method. | For nitrophenol isomers, the detection limit was extended to 0.3 µg/L after pre-extraction. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | The minimum concentration that can be reliably quantified. | The LOQ for 4-nitrophenyl β-glucuronide and 4-nitrophenyl sulfate (B86663) were 2.7 μM and 2.1 μM, respectively. nih.gov |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Indicates the reproducibility of the method. | Intra- and inter-day precision for nitrophenols, expressed as coefficient of variation (CV), were less than 15%. chromatographyonline.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Indicates how close the measured value is to the actual value. | Recoveries for phenols were in the 90–112% range. chromatographyonline.com |

Derivatization Strategies and Structure Activity Relationship Sar Studies of 4 2 Nitrophenyl Morpholin 3 One

Design Principles for Novel 4-(2-Nitrophenyl)morpholin-3-one Analogs and Homologs

The development of new analogs and homologs of this compound is guided by rational drug design principles intended to systematically alter the molecule's physicochemical properties. These strategies include isosteric and bioisosteric replacement, homologation, and conformational constraint.

Isosteric and Bioisosteric Replacement: This principle involves substituting atoms or groups with other atoms or groups that have similar physical or chemical properties. For the nitrophenyl moiety, the nitro group (-NO₂) could be replaced by other electron-withdrawing groups such as a cyano (-CN) or trifluoromethyl (-CF₃) group to modulate electronic character while minimizing drastic steric changes. The phenyl ring itself could be substituted with other aromatic systems like pyridine (B92270) or pyrimidine (B1678525) to introduce heteroatoms that can act as hydrogen bond acceptors and alter solubility.

Homologation: This strategy involves systematically increasing the length of a carbon chain within the molecule. While the core structure of this compound has a direct linkage, theoretical homologs could be designed by introducing a methylene (B1212753) (-CH₂-) spacer between the phenyl ring and the morpholine (B109124) nitrogen. This would increase the flexibility and distance between the two key moieties, potentially allowing for optimal interaction with different biological targets.

Conformational Constraint: Introducing rigidity into a molecule can enhance its binding affinity to a target by reducing the entropic penalty of binding. For the morpholin-3-one (B89469) ring, this could be achieved by introducing substituents on the ring carbons or by fusing it with another ring system. This would lock the ring into a specific conformation, which could be more favorable for biological activity.

The application of these principles allows for the creation of a diverse library of analogs, enabling a thorough investigation of the SAR and the identification of compounds with improved properties.

Impact of Substituent Modifications on the Nitrophenyl Moiety on Molecular Properties and Biological Interactions

The position of the nitro group itself is a key variable. The parent compound features a nitro group at the ortho-position. Shifting this group to the meta- or para-position creates isomers with distinct electronic distributions and steric profiles. For instance, the para-substituted isomer, 4-(4-nitrophenyl)morpholin-3-one (B139987), is a well-known intermediate in the synthesis of pharmaceuticals. lookchem.comchemicalbook.comchemicalbook.com The difference in the location of the strong electron-withdrawing nitro group affects the electron density of the phenyl ring and the charge distribution across the entire molecule.

Introducing additional substituents, such as halogens, further modifies these properties. For example, the synthesis of 4-(3-fluoro-4-nitrophenyl)morpholin-3-one introduces a fluorine atom, which is a small, highly electronegative atom that can participate in hydrogen bonding and alter metabolic stability. nih.gov The dihedral angle between the benzene (B151609) ring and the nitro group in this analog is reported to be 11.29 (3)°, indicating a slight twist that can influence how the molecule fits into a binding pocket. nih.gov These modifications directly impact the molecule's ability to form intermolecular interactions, such as hydrogen bonds and π-π stacking, which are often crucial for biological activity. nih.gov

| Compound Name | Substitution Pattern | Key Structural Features | Potential Impact on Properties |

| This compound | ortho-Nitro | Steric hindrance near the linkage to the morpholine ring. | May influence the relative orientation of the two rings. |

| 4-(3-Nitrophenyl)morpholin-3-one | meta-Nitro | Different electronic distribution compared to ortho/para isomers. | Alters the dipole moment and electrostatic interactions. |

| 4-(4-Nitrophenyl)morpholin-3-one | para-Nitro | Symmetrical structure with the nitro group opposite the morpholine. | Can facilitate different crystal packing and intermolecular interactions. nih.gov |

| 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one | 3-Fluoro, 4-Nitro | Introduction of a highly electronegative fluorine atom. nih.gov | Enhances polarity; may improve metabolic stability and binding affinity. |

Systematic Exploration of the Morpholin-3-one Heterocyclic Ring Modifications

Other systematic modifications could include:

Ring Substitution: Introducing small alkyl or hydroxyl groups onto the carbon atoms (positions 2, 5, or 6) of the morpholin-3-one ring. This would create chiral centers and introduce steric bulk, which can enhance selectivity for a specific target.

Ring Homologation: Expanding the ring to a seven-membered 1,4-oxazepan-3-one (B1610757) system. This would increase the ring's flexibility and alter the spatial arrangement of its functional groups.

| Modification Type | Example Structure | Key Structural Change | Predicted Effect on Properties |

| Parent Scaffold | This compound | Baseline morpholin-3-one ring. | Polar, capable of H-bond acceptance via oxygen and carbonyl. |

| Heteroatom Substitution | 4-(2-Nitrophenyl)thiomorpholin-3-one | Oxygen replaced by Sulfur. | Reduced polarity, altered bond angles and ring conformation. mdpi.com |

| Ring Substitution | 2-Methyl-4-(2-nitrophenyl)morpholin-3-one | Introduction of a methyl group. | Creates a chiral center; adds steric bulk near the carbonyl group. |

| Ring Homologation | 4-(2-Nitrophenyl)-1,4-oxazepan-3-one | Six-membered ring expanded to a seven-membered ring. | Increased conformational flexibility. |

Rational Design of Hybrid Molecules Incorporating the 4-(Nitrophenyl)morpholin-3-one Moiety

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores into a single chemical entity. mdpi.com The goal is to create a hybrid molecule that exhibits improved affinity, a dual mode of action, or overcomes drug resistance. researchgate.netnih.gov The 4-(nitrophenyl)morpholin-3-one scaffold can serve as a core building block to be combined with other biologically active moieties.

The design of such hybrids involves selecting a second pharmacophore known to have a desired biological effect and connecting it to the 4-(nitrophenyl)morpholin-3-one core via a suitable linker. The linker must be chosen carefully to ensure that both pharmacophoric units can adopt the appropriate conformation to interact with their respective targets.

For instance, research into novel anticancer agents has involved creating hybrid molecules by combining various heterocyclic systems. Scaffolds such as pyrazoline, thiazolidine-2,4-dione, and quinazolin-4(3H)-one are known pharmacophores with a wide range of biological activities, including anticancer and anti-inflammatory effects. researchgate.net A hybrid molecule could be designed by linking the amino derivative, 4-(2-aminophenyl)morpholin-3-one (B592548) (obtained by reduction of the nitro group), to a pyrazoline moiety. This could potentially result in a dual-action agent that combines the activities of both parent structures.

| Hybrid Concept | Second Pharmacophore | Linker Type | Potential Therapeutic Target/Activity |

| Anticancer Hybrid | Pyrazoline | Amide or Methylene bridge | Combining cytotoxic activities of both moieties. researchgate.net |

| Anti-inflammatory Hybrid | Coumarin | Hydrazone linker | Targeting multiple pathways in the inflammatory cascade. researchgate.net |

| Kinase Inhibitor Hybrid | Quinazolin-4(3H)-one | Thioacetohydrazone | Dual inhibition of different kinases or related pathways. nih.gov |

This rational approach to creating hybrid molecules represents a sophisticated strategy for leveraging the structural features of 4-(nitrophenyl)morpholin-3-one to develop novel therapeutic candidates with potentially enhanced efficacy and synergistic actions. mdpi.com

Emerging Applications and Material Science Contributions of 4 2 Nitrophenyl Morpholin 3 One

Utilization in the Synthesis of Functional Nanomaterials (e.g., Nanowires)

Recent research has indicated the utility of morpholine (B109124) derivatives in the controlled synthesis of one-dimensional nanostructures. While the direct use of 4-(2-Nitrophenyl)morpholin-3-one is an area of ongoing investigation, a related compound, 4-(4-Nitrophenyl)morpholin-3-one (B139987), has been used to synthesize nanowires. chemicalbook.com These are semiconducting material wires with a diameter of less than one micrometer. chemicalbook.com The synthesis process often involves techniques like pegylation, where polyethylene (B3416737) glycol molecules are attached to the surface of the molecule. chemicalbook.com This method is significant in biomedical applications as it helps prevent enzymatic degradation within the body. chemicalbook.com

The structural characteristics of this compound, including the presence of the nitro group and the morpholine ring, suggest its potential as a precursor or a directing agent in the bottom-up fabrication of nanomaterials. The nitro group can influence the electronic properties and intermolecular interactions, which are critical factors in the self-assembly processes required for forming structures like nanowires.

| Nanomaterial Type | Potential Role of this compound | Controlling Factors in Synthesis |

|---|---|---|

| Semiconducting Nanowires | Precursor, Structure-directing agent | Solvent, Temperature, Concentration |

Exploration in Advanced Materials Research

Beyond nanomaterials, the unique chemical structure of this compound makes it a candidate for exploration in other areas of advanced materials research. Its molecular framework can be a building block for more complex functional polymers and organic-inorganic hybrid materials. The aromatic nitro group offers a site for further chemical modification, allowing for the tuning of properties such as thermal stability, optical response, and conductivity.

Research into related morpholine derivatives has highlighted their importance in various applications, which could be extrapolated to the 2-nitro isomer. For instance, the study of molecular structure and intermolecular interactions through techniques like X-ray crystallography provides foundational knowledge for designing new materials. nih.gov The investigation of such compounds contributes to the broader understanding of structure-property relationships in materials science, which is essential for the development of materials with tailored functionalities.

| Area of Research | Potential Application | Key Structural Feature |

|---|---|---|

| Functional Polymers | Monomer or additive | Reactive nitro group, Morpholine backbone |

| Organic-Inorganic Hybrids | Organic ligand | Coordination sites on the morpholine ring |

| Non-linear Optical Materials | Chromophore precursor | Aromatic system with electron-withdrawing group |

While the direct applications of this compound in material science are still in the early stages of exploration, the foundational knowledge from related compounds provides a strong basis for future research and development in this exciting field.

Future Directions and Research Opportunities in 4 2 Nitrophenyl Morpholin 3 One Chemistry

Unexplored Synthetic Avenues and Green Chemistry Approaches

Current synthetic strategies for related morpholin-3-ones often rely on multi-step processes that may involve hazardous reagents or produce significant waste, posing challenges for industrial-scale production. Future research should focus on developing more efficient, cost-effective, and environmentally benign routes to 4-(2-nitrophenyl)morpholin-3-one and its derivatives.

Key opportunities include:

One-Pot Reactions: The development of tandem or one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. For instance, a one-pot cyclization of a suitable N-(2-nitrophenyl) substituted ethanolamine derivative with an appropriate C2 synthon could streamline the synthesis. google.com

Catalyst Development: Exploring novel catalysts, particularly metal-free or earth-abundant metal catalysts, could offer greener alternatives to traditional methods that may use heavy metals. Acid-catalyzed selective oxidation, which has been successful for the 4-nitro isomer using sodium chlorite (B76162), could be investigated for the 2-nitro precursor. google.com

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. An automated flow synthesis platform could enable rapid optimization of reaction conditions (temperature, pressure, residence time) for the synthesis of this compound, potentially improving yield and purity while minimizing waste. researchgate.net

Alternative Starting Materials: Investigating alternative and more sustainable starting materials is a cornerstone of green chemistry. This could involve biocatalytic routes or the use of renewable feedstocks to generate key precursors.

| Green Chemistry Approach | Objective | Potential Advantages |

| One-Pot Synthesis | Combine multiple reaction steps into a single procedure. | Reduced solvent usage, lower energy consumption, less waste generation, increased time efficiency. google.com |

| Metal-Free Catalysis | Replace heavy metal catalysts with organic catalysts or alternative reagents. | Reduced toxicity, easier product purification, lower environmental impact. |

| Flow Chemistry | Perform reactions in a continuous stream rather than a batch reactor. | Enhanced safety, precise control over reaction parameters, improved scalability and reproducibility. researchgate.net |

| Microwave-Assisted Synthesis | Utilize microwave irradiation to accelerate chemical reactions. | Significantly reduced reaction times, potential for higher yields and purities. |

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, several transformations warrant deeper mechanistic investigation.

Cyclization Dynamics: The intramolecular cyclization to form the morpholin-3-one (B89469) ring is a critical step. Detailed kinetic and computational studies could elucidate the transition state and identify factors that control the reaction rate and yield. This is particularly relevant for understanding the influence of the ortho-nitro group's steric and electronic effects compared to its para-isomer.

Nitro Group Transformations: The 2-nitro group is a versatile functional handle. Future studies could explore its reduction to an amino group, which would be a key step toward creating novel fused heterocyclic systems or libraries of derivatives for biological screening. Mechanistic studies of this reduction, whether through catalytic hydrogenation or other methods, would be essential for achieving high selectivity and yield without affecting the morpholinone core. google.com

Photochemical Reactivity: The ortho-nitrophenyl group is known to participate in unique photochemical reactions, such as intramolecular hydrogen abstraction. Investigating the photochemistry of this compound could lead to novel and unexpected molecular rearrangements or functionalizations, providing access to entirely new chemical scaffolds.

Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving time and resources. For this compound, advanced computational modeling represents a significant area of opportunity.

Property Prediction: While some basic physicochemical properties can be estimated, sophisticated models can more accurately predict solubility, lipophilicity, and metabolic stability. Such predictions are invaluable for assessing the compound's potential as a drug lead or functional molecule.

Conformational Analysis: The conformation of the morpholinone ring and the orientation of the nitrophenyl group can significantly impact the molecule's reactivity and biological activity. mdpi.com Computational studies can map the conformational landscape and identify low-energy conformers, providing insight into how the molecule might interact with biological targets.

Reaction Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the outcomes of unexplored reactions. This could accelerate the discovery of novel synthetic routes and help explain unexpected experimental results.

In Silico Screening: If a biological target is identified, molecular docking and virtual screening can be used to predict the binding affinity of this compound and its virtual derivatives. nih.govnih.gov This allows for the rational design of more potent and selective analogs before committing to their synthesis.

| Computational Technique | Application in this compound Research | Desired Outcome |

| Quantum Mechanics (DFT) | Elucidate reaction mechanisms; predict spectroscopic properties and reactivity. | Deeper mechanistic insight; guidance for synthetic optimization. |

| Molecular Dynamics (MD) | Simulate molecular motion and conformational changes over time. | Understanding of structural flexibility and interactions with solvents or biological macromolecules. |

| Molecular Docking | Predict the binding mode and affinity of the molecule to a protein target. | Identification of potential biological targets; rational design of more potent derivatives. nih.gov |

| ADME Prediction | In silico estimation of Absorption, Distribution, Metabolism, and Excretion properties. | Early assessment of drug-likeness and pharmacokinetic profile. mdpi.com |

Novel Biological Target Identification and Validation Strategies

The morpholine (B109124) and morpholin-3-one scaffolds are considered privileged structures in medicinal chemistry, appearing in numerous approved and investigational drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.nete3s-conferences.org However, the specific biological targets of this compound are unknown. Identifying these targets is a critical first step in exploring its therapeutic potential.

Future research should employ a multi-pronged approach to target identification: nih.gov

Phenotypic Screening: Initial screening of the compound against diverse cell lines (e.g., cancer, bacterial, fungal) can identify a biological effect or phenotype. researchgate.net This provides a starting point for more in-depth mechanistic studies.

Affinity-Based Methods: This direct approach involves using the compound as a "bait" to capture its binding partners from cell lysates. researchgate.net This can be achieved by immobilizing this compound on a solid support (e.g., beads) to perform affinity chromatography, followed by mass spectrometry to identify the captured proteins. youtube.com

Genetic and Genomic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 screening can identify genes that, when knocked down or knocked out, alter the cell's sensitivity to the compound. nih.gov This can point toward the protein target or the biological pathway being modulated.

Computational Target Prediction: Methods such as inverse docking can screen the structure of this compound against a library of known protein structures to predict potential binding targets. researchgate.net These computational hits must then be validated experimentally.

Once a potential target is identified, target validation is essential to confirm that modulation of the target is responsible for the observed biological effect. This involves techniques like surface plasmon resonance (SPR) to measure direct binding kinetics or using cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context. researchgate.net

Integration of High-Throughput Screening and Automation in Research Methodologies

To fully explore the chemical and biological space around this compound, modern high-throughput and automated techniques are indispensable.

Automated Synthesis: Automated synthesis platforms can be used to rapidly generate a library of derivatives. researchgate.net By systematically modifying different parts of the molecule (e.g., substituents on the phenyl ring or the morpholinone core), hundreds or thousands of related compounds can be produced for screening.

High-Throughput Screening (HTS): HTS allows for the rapid testing of these large compound libraries against various biological assays. This could involve screening for inhibition of specific enzymes, modulation of protein-protein interactions, or general cytotoxicity against a panel of cancer cell lines.

High-Content Imaging (HCI): HCI combines automated microscopy with sophisticated image analysis to assess the effects of compounds on cellular morphology and the localization of fluorescently-tagged proteins. This can provide rich, multi-parameter data on the compound's mechanism of action at a subcellular level.

The integration of these automated methodologies creates a powerful cycle of design, synthesis, and testing. Data from HTS and HCI can feed back into computational models to refine structure-activity relationships (SAR), guiding the design of the next generation of more potent and selective compounds based on the this compound scaffold. e3s-conferences.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(2-Nitrophenyl)morpholin-3-one?

- Answer : The compound can be synthesized via nitration of a phenyl-substituted morpholinone precursor. A typical approach involves:

- Nitration : Reacting 4-phenylmorpholin-3-one with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the ortho position.

- Purification : Recrystallization from ethanol or acetone to isolate the product .

- Critical factors : Reaction temperature, stoichiometry of nitrating agents, and solvent polarity to avoid over-nitration or ring-opening side reactions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Answer :